GST Isoenzyme Selectivity: B-Series Cyclopentanone Analogs Exhibit Complete GSTP1-1 Inactivity While Retaining Sub-Micromolar GSTA1-1 Inhibition
In a systematic head-to-head comparison of three curcuminoid analog series (n = 34) against recombinant human GST isoenzymes using CDNB substrate, the B-series (2,5-dibenzylidenecyclopentanone) compounds demonstrated a unique selectivity profile: compound B14 was among the most potent GSTA1-1 inhibitors (IC₅₀ = 0.2–0.6 μM), yet the entire B series exhibited no significant inhibition of GSTP1-1. In contrast, the A-series (cyclohexanone) compound A0 and C-series (pentadiene-3-one) compounds C0, C1, C2, and C10 actively inhibited GSTP1-1 with IC₅₀ values of 0.4–4.6 μM [1]. The parent curcumin inhibits all three isoforms non-selectively. This isoform-discriminant behavior creates a functional differentiation that cannot be achieved with cyclohexanone or open-chain analogs.
| Evidence Dimension | GSTP1-1 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | B series (2,5-dibenzylidenecyclopentanone analogs): no significant inhibition of GSTP1-1; B14 inhibits GSTA1-1 with IC₅₀ = 0.2–0.6 μM |
| Comparator Or Baseline | A series (cyclohexanone): A0 inhibits GSTP1-1 IC₅₀ = 0.4–4.6 μM; C series (pentadiene-3-one): C0/C1/C2/C10 inhibit GSTP1-1 IC₅₀ = 0.4–4.6 μM; Curcumin: non-selective inhibition of all three GST isoforms |
| Quantified Difference | Qualitative null vs. active: B series shows complete loss of GSTP1-1 inhibition while retaining sub-μM GSTA1-1 potency; A and C series retain dual GSTA1-1/GSTP1-1 activity |
| Conditions | Recombinant human GSTA1-1, GSTM1-1, GSTP1-1 isoenzymes; 1-chloro-2,4-dinitrobenzene (CDNB) substrate; 34 compounds across three structural series |
Why This Matters
For researchers designing GST-modulating probes or evaluating drug–drug interaction liabilities, the B-series cyclopentanone scaffold uniquely decouples GSTA1-1 inhibition from GSTP1-1 modulation—a selectivity feature unattainable with A-series (cyclohexanone) or C-series (open-chain) analogs, directly impacting compound selection for isoenzyme-targeted assays.
- [1] Appiah-Opong, R., Commandeur, J. N. M., Istyastono, E., Bogaards, J. J., & Vermeulen, N. P. E. (2009). Inhibition of human glutathione S-transferases by curcumin and analogues. Xenobiotica, 39(4), 302–311. DOI: 10.1080/00498250802702316 View Source
